molecular formula C16H30N4O4 B3123859 CB-TE2A CAS No. 313229-90-2

CB-TE2A

Cat. No.: B3123859
CAS No.: 313229-90-2
M. Wt: 342.43 g/mol
InChI Key: SYFGLWDDLZQFNI-UHFFFAOYSA-N
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Description

CB-TE2A, also known as 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, is a macrocyclic chelator. It is widely used in radiopharmaceuticals for its ability to form stable complexes with various radiometals, particularly copper-64. This compound is crucial in the field of nuclear medicine, especially for diagnostic imaging and targeted radiotherapy .

Mechanism of Action

Target of Action

CB-TE2A primarily targets the somatostatin receptor subtype 2 (SSTR2) . SSTR2 is a G-protein coupled receptor that is overexpressed in certain types of tumors, making it an attractive target for tumor imaging .

Mode of Action

This compound acts as a chelator, forming stable complexes with radiometals such as copper-64 . These complexes can be attached to peptides that bind to SSTR2, allowing for targeted imaging of SSTR2-positive tumors . The this compound-peptide complex interacts with its target (SSTR2) on the cell surface, but shows significantly less internalization compared to other similar compounds .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the somatostatin signaling pathway. The this compound-radiometal complex binds to SSTR2, allowing for the imaging of physiological processes occurring within the living system . The avid uptake of copper into inter- and intra-mitochondrial spaces, as constituents of cytochrome C oxidase, substantiates the selection of 64/67 CuCl 2 as theranostic agents .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetics. The clearance of the this compound complex from the blood is rapid, while clearance from the liver and kidneys is more modest . The this compound-peptide can be labeled with 64Cu in 0.1 M ammonium acetate buffer in 2 hours at 95°C .

Result of Action

The result of this compound’s action is the generation of a radiopharmaceutical that allows for high-contrast imaging of SSTR2-positive tumors . The this compound complex shows high tumor uptake and excellent tumor-to-background contrast . The tumor retention of the this compound complex is strongly influenced by the chelators used .

Action Environment

The action of this compound is influenced by various environmental factors. The temperature and pH conditions during the radiolabeling process can impact the efficiency of chelation . Additionally, the biological environment, including the presence of SSTR2 and the physiological state of the tumor, can influence the efficacy and stability of the this compound complex .

Biochemical Analysis

Biochemical Properties

CB-TE2A is a highly stable chelate . It has been synthesized and evaluated as a side-arm functionalized version that yields a six-coordinate uncharged Cu complex . This property allows this compound to interact with various biomolecules, including enzymes and proteins, in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed in its role as a chelating agent in PET imaging . It influences cell function by allowing for the visualization of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form a stable complex with copper (Cu), particularly with the isotope 64Cu . This complex can then interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, which allows for its use in long-term studies

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. While specific dosage effects have not been detailed in the available literature, the compound’s use in PET imaging suggests that it can be safely administered in controlled amounts .

Subcellular Localization

Given its role in PET imaging, it is likely that this compound can be directed to specific compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB-TE2A involves the cyclization of linear tetraamine precursors. One common method includes the reaction of cyclam (1,4,8,11-tetraazacyclotetradecane) with bromoacetic acid under basic conditions to introduce carboxymethyl groups at the 4 and 11 positions . The reaction typically requires heating and a suitable solvent like water or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CB-TE2A primarily undergoes complexation reactions with metal ions. It forms stable chelates with radiometals like copper-64, gallium-68, and zirconium-89 .

Common Reagents and Conditions

The complexation reactions typically involve the use of metal salts (e.g., copper chloride) and this compound in a buffered solution. The reaction conditions vary depending on the metal but often require elevated temperatures and specific pH levels .

Major Products

The major products of these reactions are the metal-chelate complexes, such as copper-64-CB-TE2A, which are used in PET imaging and targeted radiotherapy .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[11-(carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O4/c21-15(22)13-19-5-1-3-17-7-8-18(10-11-19)4-2-6-20(12-9-17)14-16(23)24/h1-14H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFGLWDDLZQFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(CCCN(CC2)CC(=O)O)CCN(C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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